molecular formula C16H21NO4 B5766778 methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate

methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate

Cat. No. B5766778
M. Wt: 291.34 g/mol
InChI Key: PBATYQGBBMNCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate, also known as MEP, is a chemical compound that belongs to the class of piperidine derivatives. It has been widely used in scientific research for its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This leads to an increase in the levels of neurotransmitters such as acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been found to increase the expression of antioxidant enzymes, which can protect cells from oxidative stress. methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate has also been shown to inhibit the expression of pro-inflammatory cytokines, which can reduce inflammation in the body. Additionally, methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate has been found to improve mitochondrial function, which can improve energy production in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a low toxicity profile, which makes it a safe compound to use in research studies. However, one limitation of using methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate and its effects on cellular processes. Finally, research is needed to determine the optimal dosage and administration of methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate for therapeutic use.

Synthesis Methods

The synthesis of methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate involves the reaction of 4-ethoxybenzoyl chloride with piperidine in the presence of triethylamine. The resulting product is then treated with methyl chloroformate to obtain methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate. This method yields a high purity product and is relatively simple to perform.

Scientific Research Applications

Methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate has been studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. In Alzheimer's disease, methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate has been found to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, methyl 1-(4-ethoxybenzoyl)-4-piperidinecarboxylate has been shown to protect dopaminergic neurons from oxidative stress.

properties

IUPAC Name

methyl 1-(4-ethoxybenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-3-21-14-6-4-12(5-7-14)15(18)17-10-8-13(9-11-17)16(19)20-2/h4-7,13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBATYQGBBMNCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-ethoxybenzoyl)piperidine-4-carboxylate

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